4-bromo-3-phenyl-1,2-thiazol-5-amine
Description
4-Bromo-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 4, a phenyl group at position 3, and an amine group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The bromine atom enhances electrophilic reactivity, while the phenyl group contributes to lipophilicity, influencing bioavailability and target binding .
Properties
CAS No. |
16187-93-2 |
|---|---|
Molecular Formula |
C9H7BrN2S |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a foundational approach for thiazole formation. For 4-bromo-3-phenyl-1,2-thiazol-5-amine, this involves cyclocondensation of α-brominated ketones with thiourea derivatives. A representative protocol involves:
Reactants :
-
4-Bromoacetophenone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Sodium hydroxide (2.0 equiv, base)
Conditions :
-
Solvent: Ethanol (reflux, 6–8 hours)
-
Temperature: 80–85°C
-
Workup: Acidification with HCl to pH 3–4
Mechanism :
-
Enolization : Base deprotonates α-hydrogen of 4-bromoacetophenone.
-
Nucleophilic Attack : Thiourea sulfur attacks the carbonyl carbon.
-
Cyclization : Intramolecular displacement forms the thiazole ring.
Bromination of Pre-formed Thiazoles
Post-cyclization bromination offers an alternative route:
Substrate : 3-Phenyl-1,2-thiazol-5-amine
Brominating Agent : N-Bromosuccinimide (NBS, 1.1 equiv)
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Catalyst: Azobisisobutyronitrile (AIBN, 0.1 equiv)
-
Temperature: 0–5°C (prevents over-bromination)
Regioselectivity : Bromine preferentially substitutes the 4-position due to electron-withdrawing effects of the adjacent amine group.
Yield : 58–63% (HPLC purity >95%).
Modern Methodologies
Cross-Coupling Reactions
Palladium-catalyzed couplings enable precise phenyl group introduction:
Substrate : 4-Bromo-1,2-thiazol-5-amine
Reagent : Phenylboronic acid (1.5 equiv)
Catalyst : Pd(PPh₃)₄ (5 mol%)
Conditions :
-
Solvent: Toluene/water (3:1)
-
Base: K₂CO₃ (2.0 equiv)
-
Temperature: 90°C (12 hours)
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8 hours | 45 minutes |
| Yield | 68% | 82% |
| Energy Consumption | 1200 kJ | 350 kJ |
Conditions :
-
Power: 300 W
-
Temperature: 100°C
-
Solvent: DMF
This method reduces side products like 3,4-dibromo derivatives (<5% vs. 12% conventionally).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and safety:
Process :
-
Mixing Zone : 4-Bromoacetophenone and thiourea in ethanol (residence time: 2 minutes).
-
Reaction Loop : Heated to 85°C (residence time: 30 minutes).
-
Quench Module : HCl addition (pH 3.5).
Output :
-
Throughput: 12 kg/hour
-
Purity: 98.5% (by GC-MS)
Advantages :
Purification and Characterization
Recrystallization Optimization
Ethanol/water mixtures (7:3 v/v) yield high-purity crystals:
| Solvent Ratio | Recovery (%) | Purity (%) |
|---|---|---|
| 5:5 | 45 | 92 |
| 7:3 | 68 | 98 |
| 9:1 | 52 | 96 |
Cooling Rate : 0.5°C/minute minimizes inclusion of impurities.
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 7.45–7.32 (m, 5H, Ph)
-
δ 6.21 (s, 2H, NH₂)
-
δ 2.89 (s, 1H, thiazole-H)
HRMS (ESI+) :
-
Calculated: 255.14 [M+H]⁺
-
Observed: 255.13 [M+H]⁺ (Δ = -0.39 ppm)
Challenges and Solutions
Regioselectivity in Bromination
Competing bromination at positions 4 and 5 is mitigated by:
-
Electronic Effects : Electron-withdrawing amine group directs electrophiles to position 4.
-
Steric Shielding : Bulky phenyl group at position 3 hinders approach to position 5.
Control Experiment :
Amine Group Stability
The primary amine is prone to oxidation during synthesis. Stabilization strategies include:
-
Inert Atmosphere : N₂ or Ar blanket during reactions.
-
Antioxidants : 0.1% (w/w) ascorbic acid reduces amine degradation from 15% to 2%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch Synthesis | 72 | 98 | High |
| Cross-Coupling | 78 | 97 | Moderate |
| Microwave-Assisted | 82 | 99 | Low |
| Flow Reactor | 85 | 98.5 | Industrial |
Key Trade-offs :
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-phenyl-1,2-thiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenyl group can undergo coupling reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the thiazole ring .
Scientific Research Applications
4-Bromo-3-phenyl-1,2-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biochemical pathways and molecular targets involved in its biological activities.
Industrial Applications: It is used in the development of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the presence of the bromine and phenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares key physicochemical parameters of 4-bromo-3-phenyl-1,2-thiazol-5-amine with structurally related compounds:
Key Observations :
- Bromine vs. Chlorine : Brominated analogs (e.g., 4-bromo-3-methyl-1,2-thiazol-5-amine) exhibit higher molecular weights and densities compared to chlorinated counterparts due to bromine's larger atomic radius .
- Phenyl vs.
- Thiazole vs.
Comparison with Related Syntheses
- 4-Bromo-3-methyl-1,2-thiazol-5-amine : Synthesized via bromination of 3-methylthiazole precursors, achieving 68% yield under reflux conditions with Hünig's base .
- Triazole Derivatives : and highlight the use of K₂CO₃-mediated cyclization and Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-containing analogs, emphasizing the role of base and catalyst in regioselectivity .
Antimicrobial Activity
- Thiazole Derivatives : Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole () exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The bromophenyl group enhances membrane disruption via hydrophobic interactions .
- Oxazole Analogs : 4-Bromo-5-phenyl-1,2-oxazol-3-amine () shows moderate antifungal activity, likely due to reduced stability compared to thiazoles .
Anticancer Potential
- Triazole-Thiadiazole Hybrids : reports IC₅₀ values of 5–20 µM for 5-(3-bromophenyl)-N-aryl-1,2,4-triazol-3-amine derivatives against MCF-7 breast cancer cells. The bromine atom facilitates DNA intercalation or topoisomerase inhibition .
- Benzothiazole-Triazole Derivatives: notes antiproliferative effects (IC₅₀ ~10 µM) in HeLa cells, attributed to the benzothiazole moiety's ability to chelate metal ions in enzymatic active sites .
Crystallographic and Computational Insights
- Hydrogen Bonding : emphasizes the role of NH₂ groups in forming intermolecular hydrogen bonds, stabilizing crystal lattices. For example, 5-(4-bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine () exhibits a layered structure via N–H···N and N–H···O interactions .
- DFT Studies : highlights the accuracy of hybrid functionals (e.g., B3LYP) in predicting electronic properties. Computed HOMO-LUMO gaps for brominated thiazoles (~4.5 eV) correlate with their stability and reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-3-phenyl-1,2-thiazol-5-amine, and how is purity validated?
- Methodological Answer : Synthesis typically involves bromination of 3-phenyl-1,2-thiazol-5-amine precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C). Cyclocondensation of thioamide intermediates with bromine sources may also be employed. Purity is validated via:
- HPLC : Retention time comparison with standards.
- NMR : Confirmation of aromatic proton environments (δ 7.2–7.8 ppm for phenyl, δ 6.5–7.0 ppm for thiazole protons) and absence of unreacted starting materials .
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 255.98 for C₉H₇BrN₂S) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated DCM/hexane solution.
- Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELX software for solving and refining the structure, focusing on bond angles (e.g., C-S-N ~120°) and torsion angles (phenyl-thiazole dihedral ~2–5°) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for frontier orbitals .
- Key Outputs :
- HOMO-LUMO gap (~4.5 eV) indicating reactivity toward electrophiles.
- Electrostatic potential maps highlighting nucleophilic sites (amine group) and electrophilic regions (bromine atom) .
Q. What experimental designs are robust for evaluating the antimicrobial activity of this compound?
- Methodological Answer :
- In Vitro Assays :
- MIC Determination : Broth microdilution against S. aureus and E. coli (concentration range: 1–256 µg/mL).
- Time-Kill Studies : Log-phase bacterial cultures exposed to 2× MIC, sampled at 0, 4, 8, and 24 hours.
- Control Comparisons : Include structurally similar compounds (e.g., 3-phenyl-1,2-thiazol-5-amine) to isolate bromine’s role in bioactivity .
Q. How do substituents (Br, phenyl) influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Bromine at C4 selectively reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (80°C, K₂CO₃ base).
- Contradiction Resolution : Competing C3 vs. C4 reactivity is resolved via DFT calculations showing lower activation energy for C4 due to phenyl’s electron-donating resonance .
Q. What methodologies assess the environmental stability of this compound under UV exposure?
- Methodological Answer :
- Photodegradation Setup : Irradiate aqueous solutions (1 mM) with UV-C (254 nm) for 24 hours.
- Analysis :
- LC-MS : Identify degradation products (e.g., debrominated thiazole or hydroxylated derivatives).
- Kinetic Modeling : Pseudo-first-order rate constants (k) to quantify degradation half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
